5-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol
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Overview
Description
The compound 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol is a complex organic molecule that features a combination of fluorophenyl, piperazine, pyrazole, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α, β-unsaturated ketones, followed by oxidative aromatization.
Attachment of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents under controlled conditions.
Final assembly: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol: can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole : This compound shares the fluorophenyl and pyrazole groups but differs in the presence of a naphthalenyl group instead of the piperazine and phenol groups.
- Other fluorinated pyrazoles : These compounds often exhibit similar biological activities due to the presence of the fluorophenyl and pyrazole groups.
Uniqueness
The uniqueness of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol lies in its combination of functional groups, which can confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H27FN4O2 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C27H27FN4O2/c28-21-6-8-22(9-7-21)32-14-12-31(13-15-32)16-17-34-23-10-11-24(26(33)18-23)27-25(19-29-30-27)20-4-2-1-3-5-20/h1-11,18-19,33H,12-17H2,(H,29,30) |
InChI Key |
UAGUHHRHJCDZRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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